Technical Guide to Dipentyl Ethylphosphonate (CAS 6163-82-2): Chemical Structure, Physical Properties, and Applications in Actinide Extraction
Technical Guide to Dipentyl Ethylphosphonate (CAS 6163-82-2): Chemical Structure, Physical Properties, and Applications in Actinide Extraction
Executive Summary
As application scientists and chemical engineers, we are frequently tasked with designing highly selective separation systems and robust synthetic pathways. Dipentyl ethylphosphonate (CAS 6163-82-2) —a dialkyl alkylphosphonate—represents a critical class of organophosphorus compounds utilized primarily as a potent Lewis base extractant in hydrometallurgy and nuclear reprocessing, as well as a versatile intermediate in organic synthesis.
Unlike traditional trialkyl phosphates (such as tributyl phosphate, TBP), dipentyl ethylphosphonate features a direct phosphorus-carbon (P-C) bond. This structural nuance fundamentally alters its electron density, making it a superior ligand for hard metal cations like U(VI) and Pu(IV). This whitepaper provides an in-depth technical analysis of its physical properties, self-validating synthesis methodologies, and field-proven protocols for solid-phase extraction chromatography.
Chemical Structure & Fundamental Properties
Dipentyl ethylphosphonate ( C12H27O3P ) consists of an ethyl group directly bonded to the central phosphorus atom, with two pentyl chains attached via oxygen linkages.
The Causality of Structural Design in Extraction
The selection of dipentyl ethylphosphonate over traditional extractants is driven by two fundamental chemical principles:
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Electronic Inductive Effect: In TBP, three alkoxy groups pull electron density away from the central phosphorus. In dipentyl ethylphosphonate, the substitution of one alkoxy group with an ethyl group (a direct P-C bond) reduces this electron-withdrawing effect. The ethyl group acts as an electron donor, significantly increasing the electron density on the phosphoryl oxygen ( P=O ). This makes the phosphoryl oxygen a much stronger Lewis base, enhancing its coordination affinity for hard Lewis acids like uranyl ( UO22+ ) and plutonium ( Pu4+ ) ions[1].
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Steric and Hydrophobic Tuning: The dual pentyl chains provide substantial lipophilicity. In solvent extraction and extraction chromatography, it is critical to prevent the loss of the extractant into the highly acidic aqueous mobile phase. The C5 chains ensure the molecule remains firmly anchored to the inert polymeric support (e.g., poly(methyl acrylate) resins) or within the organic phase[2].
Quantitative Physical Properties
Table 1: Chemical and Physical Properties of Dipentyl Ethylphosphonate
| Property | Value |
| IUPAC Name | Dipentyl ethylphosphonate |
| CAS Registry Number | 6163-82-2 |
| Molecular Formula | C12H27O3P |
| Molecular Weight | 250.31 g/mol |
| Structural Class | Dialkyl alkylphosphonate |
| Physical State | Liquid (at standard temperature and pressure) |
| Coordination Site | Phosphoryl oxygen ( P=O ) |
| Primary Application | Actinide extraction / Organic synthesis intermediate |
Synthesis Methodologies: The PS-TPP Approach
Traditional synthesis of phosphonate esters often involves liquid-phase reactions that generate triphenylphosphine oxide ( Ph3PO ) as a byproduct. Removing Ph3PO requires tedious, solvent-heavy chromatographic separations.
To ensure a highly efficient and self-validating synthetic workflow, we employ Polymer-Supported Triphenylphosphine (PS-TPP) . By tethering the phosphine to a 2% divinylbenzene cross-linked polystyrene backbone, the resulting oxide byproduct remains covalently bound to the solid resin. This allows for the isolation of dipentyl ethylphosphonate (up to 92% yield) via simple filtration, ensuring high purity without downstream chromatography.
Fig 1. Synthesis of dipentyl ethylphosphonate via polymer-supported triphenylphosphine.
Protocol 1: Synthesis of Dipentyl Ethylphosphonate
Self-Validating Mechanism: The success of this protocol is validated by the physical state of the products. The target molecule is a liquid soluble in the organic filtrate, while the byproduct is a macroscopic solid bead. 31P NMR of the filtrate will show a single peak for the phosphonate, validating the complete removal of the phosphine oxide.
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Reagent Preparation: In a dry, argon-purged flask, combine 3.0 mmol of PS-TPP resin (100–400 mesh, ~3.0 mmol P/g loading) and CCl4 in anhydrous acetonitrile.
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Reactant Addition: Add 1.0 mmol of ethylphosphonic acid and 2.0 mmol of 1-pentanol (excess), followed by 2.0 mmol of triethylamine ( Et3N ) as an acid scavenger.
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Coupling Reaction: Heat the mixture to 40 °C and agitate gently for 24 hours. The PS-TPP will drive the condensation, converting to polymer-supported triphenylphosphine oxide.
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Filtration & Isolation: Filter the reaction mixture through a medium-porosity glass frit. Wash the resin beads thoroughly with cold acetonitrile.
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Concentration: Evaporate the filtrate under reduced pressure to yield highly pure O,O'-dipentyl ethylphosphonate.
Applications in Extraction Chromatography
Alkyl phosphonates are the backbone of modern extraction chromatography for nuclear forensics and spent fuel reprocessing. When supported on an inert polymeric substrate, dipentyl ethylphosphonate acts as a stationary phase that selectively binds nitrate complexes of U(VI) and Pu(IV) from highly acidic fission product effluents[2].
Fig 2. Solid-phase extraction workflow for U(VI) and Pu(IV) using alkyl phosphonate resins.
Protocol 2: Rapid Separation of U(VI) and Pu(IV)
Self-Validating Mechanism: This protocol relies on redox manipulation. Pu(IV) strongly binds to the phosphonate, but reducing it to Pu(III) drastically lowers its ionic potential, breaking the coordination complex while leaving U(VI) unaffected. The isotopic purity of the eluted fractions is subsequently validated using Thermal Ionization Mass Spectrometry (TIMS)[2].
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Resin Conditioning: Pack a gravity column with alkyl phosphonate-impregnated resin (e.g., UTEVA-style resin). Condition the column with 3.0 M HNO3 to prepare the stationary phase for nitrate complexation.
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Sample Loading: Load the dissolved spent fuel sample (in 3.0 M HNO3 ). The high nitrate concentration drives the formation of neutral actinide-nitrate complexes, which partition into the lipophilic dipentyl ethylphosphonate layer.
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Fission Product Wash: Wash the column with 3.0 M HNO3 . Fission products (which do not form strong extractable complexes) are eluted to waste.
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Selective Plutonium Stripping: Pass a solution of 0.05 M ascorbic acid through the column. The ascorbic acid reduces Pu(IV) to Pu(III). The lower charge density of Pu(III) breaks its affinity for the phosphoryl oxygen, eluting it cleanly from the column[2].
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Uranium Elution: Elute the remaining U(VI) using a very dilute nitric acid/oxalic acid mixture (0.02 M HNO3 / 0.1 M oxalic acid). The oxalate ligand outcompetes the phosphonate for uranyl coordination, stripping it from the resin[2].
Safety and Handling (E-E-A-T Emphasis)
Alkyl phosphonates exhibit specific toxicity profiles. They are documented as irritants upon vapor exposure or ingestion[3].
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Engineering Controls: All synthesis and extraction procedures must be conducted in a Class II fume hood or a specialized glovebox (when handling actinides).
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Mitigation of Volatility: The use of pentyl chains significantly lowers the vapor pressure of the compound compared to its methyl or ethyl counterparts, reducing inhalation hazards during benchtop handling. However, standard PPE (nitrile gloves, splash goggles, and lab coats) remains mandatory.
References
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Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions - PMC Source: nih.gov URL:[Link]
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Rapid separation of uranium and plutonium by extraction chromatography for determination by thermal ionisation mass spectrometry Source: dss.go.th URL:[Link]
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Solvent Extraction studies of uranium (VI) from phosphoric acid: Role of synergistic reagents in mixture with bis(2-ethylhexyl) phosphoric acid - ResearchGate Source: researchgate.net URL:[Link]
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Alkyl phosphates – Knowledge and References - Taylor & Francis Source: taylorandfrancis.com URL:[Link]
